3'-Chloro-3'-deoxyuridine

Übersicht

Beschreibung

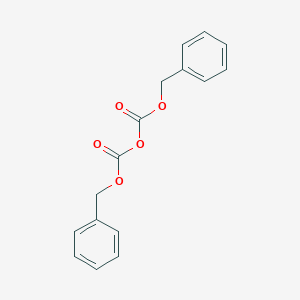

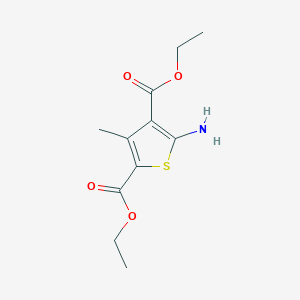

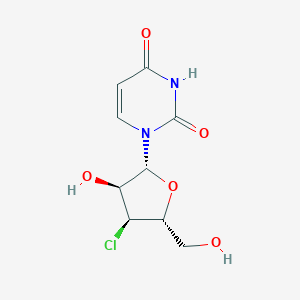

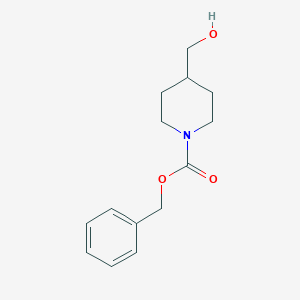

3’-Chloro-3’-deoxyuridine is a chemical compound . It is a thymidine analogue that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine .

Synthesis Analysis

Four pharmaceutically relevant nucleoside analogues (5-fluoro-2′-deoxyuridine, 5-chloro-2′-deoxyuridine, 5-bromo-2′-deoxyuridine, and 5-iodo-2′-deoxyuridine) have been synthesized by using a novel thymidine phosphorylase from the halotolerant H. elongata (HeTP). Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides, achieving up to 90% conversion at the 10 mM scale with 30 min residence time .Molecular Structure Analysis

The molecular formula of 3’-Chloro-3’-deoxyuridine is C9H11ClN2O5. Its average mass is 262.647 Da and its mono-isotopic mass is 262.035645 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3’-Chloro-3’-deoxyuridine are not detailed in the search results, it’s worth noting that thymidine analogues like this one are often used in biochemical research and drug development .Wissenschaftliche Forschungsanwendungen

Oligonucleotide Conjugates

- Oligonucleotide-Acridine Conjugates : A study by Asseline et al. (1996) explored the synthesis and binding properties of oligonucleotides linked to acridine derivatives, including modifications at the 3'-position, which is relevant to 3'-Chloro-3'-deoxyuridine. These conjugates show potential for applications in molecular biology and therapeutic interventions (Asseline et al., 1996).

Structural Analysis

- Molecular and Crystal Structure : Suck et al. (1972) reported on the molecular and crystal structure of 2'-chloro-2'-deoxyuridine, providing insights into the physical and chemical properties of chloro-deoxyuridines, which are closely related to 3'-Chloro-3'-deoxyuridine (Suck et al., 1972).

Enzymatic Studies

- Ribonucleoside Diphosphate Reductase Study : Stubbe and Ackles (1983) investigated the cleavage of the 3'-C--H bond of uridine 5'-diphosphate during its enzymatic conversion, which is relevant for understanding the enzymatic interactions of 3'-Chloro-3'-deoxyuridine (Stubbe & Ackles, 1983).

Chemical Modification Studies

- Chemical Modification in DNA : Research by Eremeeva et al. (2016) discussed 5-Chloro-2'-deoxyuridine as a component of a chemically modified genome, focusing on its influence on duplex stability and DNA polymerase incorporation properties. This highlights the role of chloro-deoxyuridines in genetic engineering and DNA research (Eremeeva et al., 2016).

Hydrolysis Studies

- Hydrolytic Reactions of Derivatives : A study by Ora et al. (2002) on the hydrolytic reactions of diribonucleoside phosphoramidates, including 3'-amino-3'-deoxyuridine, provides insights into the hydrolysis behavior of similar compounds like 3'-Chloro-3'-deoxyuridine (Ora et al., 2002).

Vibrational Study

- Vibrational Analysis of Nucleoside Analogue : Bailey et al. (1999) conducted a vibrational study of 5-chloro-2'-deoxyuridine, an analogue of 3'-Chloro-3'-deoxyuridine, which helps in understanding the molecular dynamics and interactions of such compounds (Bailey et al., 1999).

Safety And Hazards

While specific safety data for 3’-Chloro-3’-deoxyuridine was not found, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Recent advances in double- and triple-S-phase labeling using 5-iodo-2′-deoxyuridine (IdU), 5-chloro-2′-deoxyuridine (CldU), and 5-ethynyl-2′-deoxyiridine (EdU) have raised questions about the bioavailability time of these modified nucleotides. Future research will likely continue to explore these questions and the potential applications of these compounds .

Eigenschaften

IUPAC Name |

1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSUZFLOJSMXTE-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172153 | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3'-deoxyuridine | |

CAS RN |

18810-36-1 | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)